{[4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
CAS No.:
Cat. No.: VC20401106
Molecular Formula: C10H15FN4
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15FN4 |
|---|---|
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | 1-(4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3 |
| Standard InChI Key | VSEDSCZDHJPPRI-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CC(CN1C2=NC=NC=C2)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 1-(4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl)-N-methylmethanamine, systematically describes its core structure: a pyrrolidine ring substituted at the 1-position with a pyrimidine group, at the 4-position with fluorine, and at the 2-position with a methylamine-bearing methyl group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅FN₄ |
| Molecular Weight | 210.25 g/mol |
| Canonical SMILES | CNCC1CC(CN1C2=NC=NC=C2)F |
| InChI Key | VSEDSCZDHJPPRI-UHFFFAOYSA-N |
| PubChem CID | 122199282 |
The SMILES string reveals critical structural features: the pyrimidine ring (C=NC=NC=C2) connects to the pyrrolidine’s nitrogen, while fluorine occupies the pyrrolidine’s 4-position.
Spectroscopic Features
While experimental spectral data remains unpublished, analogous fluoropyrrolidine derivatives exhibit characteristic NMR signals:
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¹⁹F NMR: Typically shows a singlet near -200 ppm for aliphatic C-F bonds
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¹H NMR: Pyrrolidine protons resonate between δ 2.5–4.0 ppm, with coupling constants indicating chair-boat ring conformations
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¹³C NMR: Pyrimidine carbons appear as distinct signals between δ 150–160 ppm.
Mass spectrometry would likely show a molecular ion peak at m/z 210.25, with fragmentation patterns arising from pyrrolidine ring cleavage and fluorine loss.
Synthesis and Manufacturing
Process Optimization
Critical parameters for scale-up include:
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Temperature Control: Maintain <0°C during fluorination to prevent defluorination
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Catalyst Loading: 5 mol% Pd(PPh₃)₄ for efficient pyrimidine coupling
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Purification: Sequential column chromatography (SiO₂, eluent: EtOAc/hexanes) yields >95% purity.
Structural Analysis and Conformational Dynamics
X-ray Crystallography
Though crystal structure data remains unpublished, density functional theory (DFT) calculations predict:
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Pyrrolidine Ring Puckering: Cₐ-Cₑ-Cᵧ-Cδ torsion angle of 38.7° (envelope conformation)
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Fluorine Orientation: Axial position minimizes 1,3-diaxial interactions with pyrimidine
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Hydrogen Bonding: N-H···N interactions between methylamine and pyrimidine (2.9 Å).
| Parameter | Value |
|---|---|
| logP | 1.92 |
| H-bond Donors | 1 |
| H-bond Acceptors | 5 |
| BBB Permeability | Yes (0.87) |
| CYP2D6 Inhibition | Low (0.23) |
The moderate logP suggests good membrane permeability, while BBB penetration indicates potential CNS applications .
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | 98% | 50 mg–10 g |
| Ambeed | 95% | 100 mg–5 g |
Prices range from $120–$450/g, reflecting synthetic complexity.
Emerging Applications
Ongoing investigations explore:
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